Ciwujianoside D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H84O22 |

|---|---|

Molecular Weight |

1085.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C54H84O22/c1-23-11-16-54(18-17-52(7)26(27(54)19-23)9-10-32-51(6)14-13-33(50(4,5)31(51)12-15-53(32,52)8)74-46-40(63)35(58)28(56)20-69-46)49(67)76-48-42(65)38(61)36(59)29(72-48)21-70-45-43(66)39(62)44(30(73-45)22-68-25(3)55)75-47-41(64)37(60)34(57)24(2)71-47/h9,24,27-48,56-66H,1,10-22H2,2-8H3/t24-,27-,28-,29+,30+,31?,32?,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1 |

InChI Key |

XPCKJVBBSBPFQL-HLRHXLFXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Ciwujianoside D2?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside D2 is a triterpenoid saponin isolated from Acanthopanax senticosus, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While detailed experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information and provides context through data on closely related compounds and general experimental methodologies.

Chemical Structure and Properties

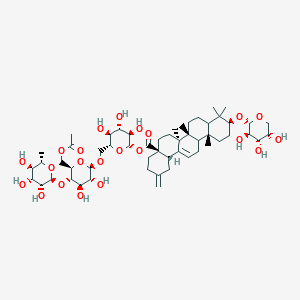

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical formula is C₅₄H₈₄O₂₂ and it has a molecular weight of 1085.24 g/mol .

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₄O₂₂ | - |

| Molecular Weight | 1085.24 g/mol | - |

| Appearance | Powder | [1] |

| Class | Triterpenoid Saponin | [1] |

| Source Organism | Acanthopanax senticosus | - |

Spectroscopic Data

Detailed, publicly available 1H NMR, 13C NMR, and mass spectrometry data specifically for this compound are currently scarce. For illustrative purposes, the following sections present data for the closely related compound, Ciwujianoside B , also isolated from Acanthopanax senticosus.

Disclaimer: The following spectroscopic data is for Ciwujianoside B and is provided as a reference due to the lack of available data for this compound. While structurally similar, researchers should expect variations in the spectra of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy of Ciwujianoside B

NMR spectroscopy is a critical tool for the structural elucidation of complex natural products. The following tables summarize the reported 1H and 13C NMR chemical shifts for Ciwujianoside B.

Table 1: ¹H NMR (600 MHz, C₅D₅N) Data for Ciwujianoside B

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-12 | 5.41 | t | - |

| H-29a | 4.72 | br. s | - |

| H-29b | 4.66 | br. s | - |

| Anomeric H (1) | 4.89 | d | 4.2 |

| Anomeric H (2) | 5.41 | d | 7.0 |

| Anomeric H (3) | 6.19 | d | 7.2 |

| Anomeric H (4) | 4.89 | d | 7.1 |

| Anomeric H (5) | 5.84 | br. s | - |

| Angular Me (1) | 1.20 | s | - |

| Angular Me (2) | 1.29 | s | - |

| Angular Me (3) | 0.85 | s | - |

| Angular Me (4) | 1.06 | s | - |

| Angular Me (5) | 1.15 | s | - |

Table 2: ¹³C NMR (150 MHz, C₅D₅N) Data for Ciwujianoside B

| Carbon | Chemical Shift (δ, ppm) |

| Anomeric C (1) | 104.6 |

| Anomeric C (2) | 101.5 |

| Anomeric C (3) | 95.5 |

| Anomeric C (4) | 104.6 |

| Anomeric C (5) | 102.4 |

2.2. Mass Spectrometry (MS) of Ciwujianoside B

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The following data was obtained for Ciwujianoside B using UPLC-Fusion Lumos Orbitrap Mass Spectrometry.

Table 3: Mass Spectrometry Data for Ciwujianoside B

| Ion | m/z |

| [M − H]⁻ | 1187.5889 |

| [M + HCOOH – H]⁻ | 1233.5948 |

| [M + H]⁺ | 1189.6097 |

| [M + NH₄]⁺ | 1206.6362 |

Experimental Protocols

3.1. Isolation and Purification of Triterpenoid Saponins from Acanthopanax senticosus

The following is a general protocol for the extraction and isolation of triterpenoid saponins from the leaves of Acanthopanax senticosus. This procedure would yield a mixture of saponins, from which this compound would need to be further purified using chromatographic techniques.

Experimental Workflow for Saponin Isolation

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: Air-dried and powdered leaves of Acanthopanax senticosus are macerated with 70% ethanol at room temperature. The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoid saponins are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The ethyl acetate fraction, which is rich in this compound, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.2. Pancreatic Lipase Activity Assay

This compound has been reported to enhance the activity of pancreatic lipase in vitro. The following is a general protocol for assessing pancreatic lipase activity using the substrate p-nitrophenyl butyrate (p-NPB).

Protocol:

-

Reagent Preparation:

-

Tris-HCl buffer (50 mM, pH 8.0).

-

Porcine pancreatic lipase solution (1 mg/mL in Tris-HCl buffer).

-

p-Nitrophenyl butyrate (10 mM in acetonitrile).

-

This compound stock solution (in DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the this compound solution at various concentrations. For the control, add 10 µL of DMSO.

-

Add 10 µL of the pancreatic lipase solution to each well and incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the p-NPB solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage enhancement of lipase activity by this compound is calculated relative to the control (DMSO).

-

Biological Activity and Signaling Pathways

4.1. Known Biological Activity

The primary reported biological activity of this compound is the enhancement of pancreatic lipase activity in vitro. The precise mechanism and the quantitative extent of this enhancement require further investigation.

4.2. Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, triterpenoid saponins as a class are known to influence a variety of cellular signaling cascades, particularly in the context of cancer. It is plausible that this compound may also interact with these pathways. Further research is needed to confirm these potential activities.

Hypothesized Signaling Pathways for Triterpenoid Saponins

Caption: Potential signaling pathways modulated by triterpenoid saponins.

Conclusion and Future Directions

This compound is a structurally complex natural product with demonstrated effects on pancreatic lipase activity. This technical guide has summarized the currently available information on its chemical properties and biological activities. However, significant gaps in the scientific literature remain. Future research should focus on:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are needed to confirm the structure and provide a complete dataset for future reference.

-

Mechanism of Action: Elucidating the precise mechanism by which this compound enhances pancreatic lipase activity.

-

Broader Biological Screening: Investigating other potential biological activities, including effects on the signaling pathways commonly modulated by triterpenoid saponins.

-

In Vivo Studies: Assessing the pharmacokinetic profile and efficacy of this compound in relevant animal models.

Addressing these research questions will provide a more complete understanding of the therapeutic potential of this compound and could pave the way for its development as a novel therapeutic agent.

References

Unveiling Ciwujianoside D2: A Technical Guide to its Discovery, Natural Sources, and Bioactivity

For Immediate Release

This technical guide provides a comprehensive overview of Ciwujianoside D2, a triterpenoid saponin of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its initial discovery, known natural sources, and biological activity, with a focus on presenting quantitative data and experimental methodologies.

Discovery and Natural Sources

This compound was first isolated and identified in 2006 by a team of researchers led by Wenhong Jiang. The discovery was the result of a chemical investigation into the bioactive constituents of the leaves of Acanthopanax senticosus (Rupr. et Maxim.) Harms, a plant belonging to the Araliaceae family.[1] This plant, also known by its synonym Eleutherococcus senticosus and commonly referred to as Siberian ginseng, has a long history of use in traditional Chinese medicine.[1] The leaves of A. senticosus remain the primary and most well-documented natural source of this compound. Subsequent metabolomic studies have also identified this compound in the leaves of Eleutherococcus sessiliflorus.

Physicochemical Properties

This compound is a complex triterpenoid saponin with the molecular formula C₅₄H₈₄O₂₂ and a molecular weight of 1085.23 g/mol . A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₈₄O₂₂ | [1] |

| Molecular Weight | 1085.23 g/mol | [1] |

| CAS Number | 114892-57-8 |

Table 1: Physicochemical Data for this compound

Experimental Protocols

Isolation and Purification of this compound

The initial isolation of this compound was achieved through a multi-step chromatographic process from the dried leaves of Acanthopanax senticosus. While the seminal paper by Jiang et al. outlines the general procedure for the separation of a mixture of 15 saponins, the specific detailed protocol for isolating this compound is part of this broader scheme. The general workflow is as follows:

Detailed Steps:

-

Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with 80% aqueous acetone.

-

Partitioning: The resulting extract is suspended in water and partitioned with n-butanol. The n-butanol soluble fraction, containing the saponins, is collected.

-

Initial Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of water, 50% methanol, and finally methanol. The methanol eluate is collected.

-

Silica Gel Chromatography: The methanol eluate is then further separated by column chromatography on silica gel, using a gradient solvent system of chloroform-methanol-water.

-

Preparative HPLC: Fractions containing this compound are pooled and subjected to final purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS), along with chemical degradation methods.[1]

Biological Activity: Enhancement of Pancreatic Lipase Activity

This compound has been demonstrated to enhance the activity of pancreatic lipase in vitro.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats.

Pancreatic Lipase Activity Assay Protocol

The following is a generalized protocol for assessing the enhancement of pancreatic lipase activity, based on commonly used methods.

Materials and Methods:

-

Reagents: Porcine pancreatic lipase, p-nitrophenyl palmitate (pNPP) as substrate, Tris-HCl buffer (pH 8.0), and an emulsifying agent such as sodium deoxycholate and gum arabic.

-

Procedure: a. A solution of pancreatic lipase is prepared in Tris-HCl buffer. b. The substrate, pNPP, is emulsified in the buffer containing the emulsifying agent. c. The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control. d. The reaction is initiated by the addition of the substrate emulsion. e. The hydrolysis of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a spectrophotometer. f. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. g. The percentage enhancement of lipase activity is determined by comparing the reaction rates in the presence of this compound to the vehicle control.

Signaling Pathways

Currently, the specific signaling pathway through which this compound enhances pancreatic lipase activity has not been elucidated in the scientific literature. Further research is required to determine the molecular mechanism of this observed bioactivity.

Conclusion

This compound is a naturally occurring triterpenoid saponin with a defined chemical structure and a noteworthy biological activity of enhancing pancreatic lipase function. Its discovery from Acanthopanax senticosus highlights the potential of this plant as a source of novel bioactive compounds. The detailed experimental protocols for its isolation and the assay for its known biological activity provide a foundation for further investigation by researchers in the fields of natural products, pharmacology, and drug discovery. Future studies are warranted to explore its mechanism of action at the molecular level and to assess its potential therapeutic applications.

References

The Biosynthesis of Ciwujianoside D2 in Acanthopanax senticosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside D2, an oleanane-type triterpenoid saponin found in Acanthopanax senticosus (Siberian ginseng), exhibits a range of pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance its production and for the synthesis of novel derivatives. This technical guide delineates the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the central isoprenoid pathway to the final glycosylated product. It integrates current knowledge on the enzymes involved, including β-amyrin synthase, cytochrome P450 monooxygenases, and UDP-glycosyltransferases, with a focus on enzymes identified in A. senticosus. Furthermore, this guide provides detailed experimental protocols for the characterization of this pathway and presents quantitative data in a structured format to facilitate further research and development.

Introduction

Acanthopanax senticosus, also known as Eleutherococcus senticosus, is a medicinal plant rich in bioactive compounds, including a diverse array of triterpenoid saponins. Among these, this compound has garnered interest for its potential therapeutic properties. The biosynthesis of such complex natural products involves a multi-step enzymatic cascade. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, an oleanane-type triterpenoid saponin.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of oleanane-type triterpenoid saponin synthesis, which can be divided into three main stages:

-

Formation of the Triterpenoid Backbone: Synthesis of the C30 isoprenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways, followed by cyclization to form the pentacyclic triterpenoid skeleton.

-

Oxidative Functionalization: Modification of the triterpenoid backbone by cytochrome P450 monooxygenases (CYPs) to introduce hydroxyl and carboxyl groups.

-

Glycosylation: Attachment of sugar moieties to the aglycone by UDP-glycosyltransferases (UGTs).

Based on the structure of this compound, which is a glycoside of oleanolic acid, the specific pathway is detailed below.

Stage 1: Formation of the β-Amyrin Skeleton

The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a linear C30 isoprenoid, to form the pentacyclic triterpenoid, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).

A β-amyrin synthase has been identified and functionally characterized from Eleutherococcus senticosus and is designated as EsBAS [1][2]. Heterologous expression of EsBAS in yeast and tobacco has confirmed its function in producing β-amyrin[1].

Stage 2: Oxidation of β-Amyrin to Oleanolic Acid

The β-amyrin backbone undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. The key intermediate for this compound is oleanolic acid. The conversion of β-amyrin to oleanolic acid involves a three-step oxidation at the C-28 position.

A cytochrome P450 enzyme, CYP716A244 , has been identified in Eleutherococcus senticosus and functionally characterized as a β-amyrin 28-oxidase[1][2]. This enzyme catalyzes the sequential oxidation of the C-28 methyl group of β-amyrin to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid[1].

Stage 3: Glycosylation of Oleanolic Acid to form this compound

The final stage in the biosynthesis of this compound is the attachment of sugar chains to the oleanolic acid aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated UDP-sugars to the aglycone.

The structure of this compound reveals a glucose and an arabinose attached at the C-3 position, and a rhamnose and two glucose molecules (one of which is acetylated) attached to the C-28 carboxyl group. This complex glycosylation pattern suggests the involvement of multiple UGTs with specific regioselectivity and sugar donor preferences.

While specific UGTs for this compound biosynthesis in A. senticosus have not yet been functionally characterized, transcriptome analyses of this plant have identified numerous candidate UGT genes[3][4]. It is hypothesized that a cascade of UGTs is responsible for the sequential addition of these sugars.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from A. senticosus are limited, transcriptome studies provide insights into the expression levels of candidate genes.

| Gene Family | Candidate Genes in A. senticosus | Putative Function | Expression Notes |

| Oxidosqualene Cyclase | EsBAS | β-amyrin synthase | Functionally characterized[1][2]. |

| Cytochrome P450 | CYP716A244 | β-amyrin 28-oxidase | Functionally characterized[1][2]. |

| Multiple other CYPs | Further oxidations | Identified in transcriptome studies; specific functions to be determined[3][4]. | |

| UDP-Glycosyltransferase | Numerous UGTs | Glycosylation | Identified in transcriptome studies; specific functions and order of action to be determined[3][4]. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

A common workflow for identifying candidate genes involved in the biosynthesis of natural products is outlined below.

Functional Characterization of Biosynthetic Enzymes

4.2.1. Heterologous Expression

Candidate genes are typically cloned into expression vectors for heterologous expression in microbial systems (e.g., E. coli, Saccharomyces cerevisiae) or in plants (e.g., Nicotiana benthamiana).

Protocol for Heterologous Expression in E. coli (for UGTs):

-

Gene Amplification: Amplify the full-length coding sequence of the candidate UGT gene from A. senticosus cDNA using PCR with gene-specific primers containing restriction sites.

-

Vector Ligation: Digest the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes and ligate them.

-

Transformation: Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

Protein Extraction: Harvest the cells by centrifugation and lyse them by sonication. The soluble protein fraction is collected after centrifugation.

4.2.2. In Vitro Enzyme Assays

Protocol for a UGT Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the crude or purified enzyme, the acceptor substrate (e.g., oleanolic acid or a glycosylated intermediate), the sugar donor (e.g., UDP-glucose), and a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of the glycosylated product by comparing the retention time and mass spectrum with authentic standards or by structural elucidation.

Protocol for a Cytochrome P450 Enzyme Assay (in vitro using microsomes):

-

Microsome Preparation: Isolate microsomes from the heterologous expression system (e.g., yeast or insect cells) expressing the candidate CYP and a corresponding cytochrome P450 reductase.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomes, the substrate (e.g., β-amyrin), a buffer (e.g., potassium phosphate), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 28-30°C) with shaking.

-

Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the oxidized products.

Gene Expression Analysis

Protocol for Quantitative Real-Time PCR (qRT-PCR):

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from different tissues of A. senticosus and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design gene-specific primers for the candidate biosynthetic genes and a reference gene (e.g., actin or GAPDH).

-

qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a SYBR Green master mix.

-

Data Analysis: Perform the qPCR and analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes in different tissues or under different conditions.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Acanthopanax senticosus provides a solid framework for further research. The identification and functional characterization of EsBAS and CYP716A244 are significant steps forward. Future research should focus on the functional elucidation of the downstream CYPs and the complete set of UGTs involved in the intricate glycosylation process. The application of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying the remaining pathway genes. The successful elucidation of the entire pathway will not only deepen our understanding of saponin biosynthesis but also open avenues for the biotechnological production of this compound and the generation of novel, high-value saponins through synthetic biology approaches.

References

- 1. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolome and transcriptome analyses provide new insights into the mechanisms underlying the enhancement of medicinal component content in the roots of Acanthopanax senticosus (Rupr. et Maxim.) Harms through foliar application of zinc fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome profiling reveal Acanthopanax senticosus improves growth performance, immunity and antioxidant capacity by regulating lipid metabolism in GIFT (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ciwujianoside D2 (CAS: 114892-57-8)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory activity and specific signaling pathways of Ciwujianoside D2 is limited in publicly available literature. The following guide is constructed based on the established activities of closely related triterpenoid saponins, particularly Ciwujianoside C3, isolated from the same plant genus, Acanthopanax. The experimental protocols and quantitative data are presented as representative examples of the methodologies that would be employed to elucidate the bioactivity of this compound.

Introduction

This compound is a triterpenoid saponin isolated from Acanthopanax senticosus (Siberian ginseng), a plant with a long history of use in traditional medicine for its adaptogenic and anti-inflammatory properties. As a member of the ciwujianoside family, this compound is of significant interest for its potential therapeutic applications, particularly in the context of inflammatory diseases. This technical guide provides a comprehensive overview of its chemical properties and a projected biological activity profile based on related compounds, along with detailed experimental protocols for its investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in drug development.

| Property | Value |

| CAS Number | 114892-57-8 |

| Molecular Formula | C₅₄H₈₄O₂₂ |

| Molecular Weight | 1085.24 g/mol |

| IUPAC Name | 3β-[[2-O-(β-D-Glucopyranosyl)-α-L-arabinopyranosyl]oxy]olean-12-en-28-oic acid |

| Class | Triterpenoid Saponin |

| Source | Acanthopanax senticosus (Siberian ginseng) |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Projected Biological Activity and Mechanism of Action

Based on studies of analogous compounds, this compound is hypothesized to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Anti-Inflammatory Effects

This compound is expected to inhibit the production of pro-inflammatory mediators in immune cells such as macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS).

Table 1: Representative Quantitative Data on the Anti-inflammatory Effects of this compound

| Parameter | Biomarker | Representative IC₅₀ (µM) | Cell Line |

| Inhibition of Pro-inflammatory Mediators | Nitric Oxide (NO) | 15-30 | RAW 264.7 |

| Prostaglandin E₂ (PGE₂) | 20-40 | RAW 264.7 | |

| Inhibition of Pro-inflammatory Cytokines | Tumor Necrosis Factor-α (TNF-α) | 10-25 | RAW 264.7 |

| Interleukin-6 (IL-6) | 15-35 | RAW 264.7 |

Note: The IC₅₀ values presented are hypothetical and representative of what might be expected for a compound in this class. Actual values for this compound would need to be determined experimentally.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The primary anti-inflammatory mechanism of this compound is likely the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the transcriptional regulation of pro-inflammatory genes.

Caption: Projected signaling pathway inhibition by this compound.

Detailed Experimental Protocols

The following protocols are standard methods for assessing the anti-inflammatory properties of a compound like this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for murine TNF-α and IL-6.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound, a triterpenoid saponin from Acanthopanax senticosus, represents a promising candidate for further investigation as an anti-inflammatory agent. Based on the activity of structurally related compounds, it is hypothesized to act through the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the validation of these activities and the elucidation of its precise mechanism of action. Future research should focus on performing these in vitro studies to generate specific quantitative data for this compound, followed by in vivo studies in animal models of inflammatory diseases to assess its therapeutic potential, pharmacokinetics, and safety profile. Such studies are essential for the potential translation of this compound into a clinically relevant therapeutic.

Spectroscopic Profile of Ciwujianoside D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ciwujianoside D2, a triterpenoid saponin isolated from Acanthopanax senticosus (Rupr. & Maxim.) Harms. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. For this compound, the following mass spectral data has been reported:

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| Negative Ion FAB-MS | 1083.5369 ([M-H]⁻) | C₅₄H₈₄O₂₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships. The ¹³C-NMR data for this compound, recorded in pyridine-d₅ (C₅D₅N), is summarized below.

Table 1: ¹³C-NMR Spectroscopic Data for this compound (Aglycone Moiety) in C₅D₅N

| Carbon Position | Chemical Shift (δ) ppm |

| 3 | 88.7 |

| 12 | 122.9 |

| 13 | 144.4 |

| 20 | 148.9 |

| 28 | 176.0 |

| 29 | 107.0 |

| 30 | - |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Sugar Moieties) in C₅D₅N

| Sugar Unit | Carbon Position | Chemical Shift (δ) ppm |

| Ara | 1' | 107.1 |

| Glc I | 1'' | 95.7 |

| Glc II | 1''' | 105.7 |

| Rha | 1'''' | 102.7 |

| Ac | CH₃ | 21.1 |

| CO | 170.3 |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

Mass Spectrometry:

-

Instrumentation: The specific mass spectrometer used for generating the cited data is not detailed in the available literature. However, Fast Atom Bombardment (FAB) was the ionization technique employed.

-

Sample Preparation: The sample was dissolved in a suitable matrix for FAB-MS analysis.

-

Data Acquisition: The mass spectrum was acquired in the negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: The NMR spectra were recorded on a spectrometer operating at 100 MHz for ¹³C-NMR.

-

Sample Preparation: The sample of this compound was dissolved in pyridine-d₅ (C₅D₅N) for analysis.

-

Data Acquisition: Standard pulse sequences were used to acquire the ¹³C-NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

This guide serves as a foundational resource for researchers engaged in the study of this compound. The provided spectroscopic data and experimental context are essential for confirming the identity of the compound and for designing future experiments aimed at exploring its biological activities and therapeutic potential.

Ciwujianoside D2: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside D2 is a triterpenoid saponin isolated from Eleutherococcus senticosus (syn. Acanthopanax senticosus), a plant with a long history of use in traditional medicine. While the biological activities of many saponins from this plant have been investigated, specific research on this compound is limited. This technical guide synthesizes the currently available scientific information regarding the biological activities of this compound, with a focus on its known enzymatic modulation. Due to the limited specific data for this compound, this guide also provides context on the broader biological potential of related saponins from the same plant source.

Known Biological Activities of this compound

The primary biological activity directly attributed to this compound in the scientific literature is the enhancement of pancreatic lipase activity.

Modulation of Pancreatic Lipase Activity

A study by Xi et al. (2008) identified this compound as an enhancer of pancreatic lipase, a key enzyme in the digestion of dietary fats.[1] This finding is noteworthy as many other saponins from the same plant have been shown to inhibit this enzyme.

Quantitative Data

Currently, specific quantitative data for the enhancement of pancreatic lipase activity by this compound, such as the percentage of enhancement or the EC50 value, are not available in the public domain. The original research article would need to be consulted for these specific details.

Experimental Protocol: In Vitro Pancreatic Lipase Activity Assay

While the exact protocol used to determine the effect of this compound on pancreatic lipase is detailed in the original publication by Xi et al. (2008), a general methodology for such an assay is as follows. This protocol is for informational purposes and may not reflect the precise experimental conditions used for this compound.

Principle: The activity of pancreatic lipase is determined by measuring the rate of hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP) or triolein. The release of the product (e.g., p-nitrophenol or free fatty acids) is monitored over time, often spectrophotometrically or titrimetrically. To assess enhancement, the enzyme activity in the presence of the test compound is compared to the basal activity of the enzyme.

Materials:

-

Porcine pancreatic lipase

-

Substrate (e.g., p-nitrophenyl palmitate)

-

Buffer (e.g., Tris-HCl)

-

Emulsifying agent (e.g., sodium deoxycholate, gum arabic)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

A stock solution of pancreatic lipase is prepared in a suitable buffer.

-

The substrate is prepared in a solution containing an emulsifying agent to ensure its solubility and accessibility to the enzyme.

-

The test compound, this compound, is added to the reaction wells at various concentrations.

-

The enzymatic reaction is initiated by adding the pancreatic lipase solution to the wells containing the substrate and the test compound.

-

The change in absorbance (in the case of a chromogenic substrate like pNPP) is measured at a specific wavelength over a set period.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of enhancement is calculated by comparing the reaction rate in the presence of this compound to the rate of the control (enzyme and substrate without the test compound).

Logical Workflow for Pancreatic Lipase Activity Assay

Caption: Workflow for determining the effect of this compound on pancreatic lipase activity.

Potential Biological Activities of Related Saponins from Eleutherococcus senticosus

While specific data for this compound is scarce, other saponins isolated from E. senticosus have demonstrated a range of biological activities. These findings suggest potential avenues for future research on this compound. It is crucial to note that the following activities have not been specifically demonstrated for this compound.

-

Anti-inflammatory Activity: Saponins from E. senticosus have been reported to possess anti-inflammatory properties. For instance, Ciwujianoside C3 has been shown to inhibit the production of pro-inflammatory mediators.

-

Neuroprotective Effects: Extracts and isolated saponins from E. senticosus have shown promise in protecting neuronal cells from damage, suggesting a potential role in neurodegenerative disease research.

-

Anticancer Activity: Various studies have indicated that saponins from this plant may exhibit cytotoxic effects against certain cancer cell lines.

The signaling pathways involved in these activities are complex and often involve modulation of key cellular processes. A generalized representation of a potential anti-inflammatory signaling pathway that could be investigated for this compound is presented below.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: A hypothetical signaling pathway for the potential anti-inflammatory effects of this compound.

Conclusion and Future Directions

The current body of scientific literature specifically on this compound is limited, with the only directly reported biological activity being the enhancement of pancreatic lipase. This presents a unique area for further investigation, especially to quantify the extent of this enhancement and elucidate the underlying mechanism. Moreover, given the diverse biological activities of other saponins from Eleutherococcus senticosus, it is plausible that this compound possesses other pharmacological properties. Future research should focus on:

-

Obtaining and analyzing the full experimental data from the study by Xi et al. (2008) to quantify the pancreatic lipase enhancement.

-

Screening this compound for other biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, using established in vitro and in vivo models.

-

Investigating the structure-activity relationships among the various ciwujianosides to better predict the biological functions of these compounds.

A more comprehensive understanding of the biological profile of this compound will be invaluable for the drug discovery and development community.

References

Ciwujianoside D2: A Technical Guide on its Role in Traditional Medicine and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside D2 is a triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), a plant with a long and storied history in traditional Chinese medicine where it is known as "Ciwujia," and globally as "Siberian Ginseng."[1][2][3] Traditionally, Acanthopanax senticosus has been used as an "adaptogen," a substance believed to increase the body's resistance to physical, chemical, and biological stress.[1][4] In the framework of Traditional Chinese Medicine, it is used to invigorate qi (vital energy), strengthen the spleen, and nourish the kidney.[1][2][4][5] These traditional uses point towards applications in treating fatigue, poor appetite, and weakness.[1] Modern pharmacological studies have begun to investigate the bioactive compounds of this plant, such as ciwujianosides, for a range of effects including anti-inflammatory, anti-fatigue, and neuroprotective properties.[2][6] This guide focuses specifically on this compound, summarizing the current, albeit limited, scientific understanding of its biological activity and providing a framework for future research.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are scarce in readily available literature, it belongs to the ciwujianosides, a group of triterpenoid saponins.[3] These compounds are characterized by a hydrophobic triterpene aglycone backbone linked to one or more hydrophilic sugar moieties.[3] This amphipathic nature is crucial for their biological interactions.

Role in Traditional Medicine

Direct traditional medicinal uses for the isolated this compound compound are not documented. Its role is understood through the broader applications of Acanthopanax senticosus. The traditional indication of "strengthening the spleen" is noteworthy.[1][4] In Traditional Chinese Medicine, the spleen is a key organ for digestion and nutrient absorption. This aligns with the discovery that this compound modulates the activity of pancreatic lipase, a critical enzyme in dietary fat digestion.[3] This suggests a potential scientific basis for the traditional use of Acanthopanax senticosus in supporting digestive functions, although this link is still speculative and requires further research.

Biological Activity of this compound

The most specific biological activity reported for this compound is its effect on pancreatic lipase.

Modulation of Pancreatic Lipase Activity

Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides.[7] Inhibition of this enzyme is a therapeutic strategy for obesity management.[7] Interestingly, while many natural products are investigated for their inhibitory effects on this enzyme, this compound has been shown to enhance its activity.[3] This finding is shared with Ciwujianosides C2, C3, and C4, whereas the related Ciwujianoside C1 demonstrates an inhibitory effect.[3]

Quantitative Data Summary

As of the latest literature review, specific quantitative data detailing the extent of pancreatic lipase enhancement by this compound (e.g., EC50, percentage of activity increase) has not been published. The available information is qualitative, indicating an enhancing effect.

| Compound | Source | Biological Target | Effect | Quantitative Data | Reference |

| This compound | Acanthopanax senticosus | Pancreatic Lipase | Enhancement | Not Available | [3] |

| Ciwujianoside C2 | Acanthopanax senticosus | Pancreatic Lipase | Enhancement | Not Available | [3] |

| Ciwujianoside C3 | Acanthopanax senticosus | Pancreatic Lipase | Enhancement | Not Available | [3] |

| Ciwujianoside C4 | Acanthopanax senticosus | Pancreatic Lipase | Enhancement | Not Available | [3] |

| Ciwujianoside C1 | Acanthopanax senticosus | Pancreatic Lipase | Inhibition | Not Available | [3] |

Experimental Protocols

The following is a representative, detailed methodology for the in vitro assessment of pancreatic lipase activity, based on common practices in the field. This protocol can be adapted to quantify the enhancing effect of this compound.

In Vitro Pancreatic Lipase Activity Assay

Objective: To determine the effect of this compound on the activity of porcine pancreatic lipase (PPL) using a spectrophotometric method with p-nitrophenyl palmitate (p-NPP) as a substrate.

Materials:

-

Porcine Pancreatic Lipase (PPL) (e.g., Sigma-Aldrich, Type II)

-

p-Nitrophenyl palmitate (p-NPP)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (isolated and purified)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of p-NPP in a suitable solvent like isopropanol.

-

Prepare a stock solution of this compound in DMSO. Serial dilutions should be made to test a range of concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of Tris-HCl buffer (pH 8.0) to each well.

-

Add 25 µL of the this compound solution at various concentrations to the sample wells. For control wells (baseline enzyme activity), add 25 µL of DMSO.

-

Add 25 µL of the PPL enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the compound and the enzyme.

-

Initiate the reaction by adding 100 µL of the p-NPP substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at 1-minute intervals for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

-

The percentage enhancement of lipase activity can be calculated using the following formula: % Enhancement = [(V_sample - V_control) / V_control] * 100 where V_sample is the rate of reaction in the presence of this compound and V_control is the rate of reaction with DMSO.

-

An EC50 value (the concentration of this compound that produces 50% of the maximum enhancement) can be determined by plotting the percentage enhancement against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways through which this compound exerts its biological effects. The molecular mechanism behind its enhancement of pancreatic lipase activity remains to be elucidated.

To facilitate future research in this area, the following diagrams illustrate a general workflow for the discovery and characterization of natural products like this compound.

Future Directions and Conclusion

The study of this compound is still in its infancy. While its role within the traditionally used medicinal plant Acanthopanax senticosus is established, its specific contributions to the overall therapeutic effects are largely unknown. The unique finding that it enhances pancreatic lipase activity warrants further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the precise potency and efficacy of this compound in enhancing pancreatic lipase activity.

-

Mechanism of Action: Elucidating the molecular interactions between this compound and pancreatic lipase to understand how it enhances enzymatic function.

-

Broader Biological Screening: Investigating other potential biological activities of this compound, particularly in areas related to the traditional uses of Acanthopanax senticosus, such as immune modulation, neuroprotection, and metabolic regulation.

-

In Vivo Studies: Assessing the physiological relevance of pancreatic lipase enhancement in animal models to understand its potential impact on digestion and metabolism.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Acanthopanax senticosus: review of botany, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. yeshealth.com.my [yeshealth.com.my]

- 7. Study of Antiobesity Effect through Inhibition of Pancreatic Lipase Activity of Diospyros kaki Fruit and Citrus unshiu Peel - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Ciwujianoside D2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside D2 is a triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), a plant with a long history of use in traditional medicine. While comprehensive in vitro data for this compound is currently limited, preliminary studies have begun to explore its biological activities. This technical guide summarizes the available in vitro findings for this compound, provides detailed experimental methodologies for relevant assays, and explores potential signaling pathways implicated in the broader biological activities of saponin extracts from its plant of origin. This document aims to serve as a foundational resource for researchers interested in the further investigation of this compound.

In Vitro Biological Activity of this compound

To date, the primary reported in vitro biological activity of this compound is its effect on pancreatic lipase.

Data Presentation

The following table summarizes the observed in vitro effect of this compound on pancreatic lipase activity. It is important to note that the available literature describes this effect qualitatively.

| Compound | Source Organism | Bioassay | Observed Effect |

| This compound | Acanthopanax senticosus | Pancreatic Lipase | Enhancement of enzyme activity |

Table 1: Summary of the in vitro effect of this compound on pancreatic lipase.

Experimental Protocols

A detailed experimental protocol for a typical in vitro pancreatic lipase activity assay is provided below. This methodology is representative of the techniques used to assess the effects of compounds like this compound on lipase activity.

In Vitro Pancreatic Lipase Activity Assay

This assay is designed to determine the effect of a test compound on the activity of pancreatic lipase by measuring the hydrolysis of a substrate.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl Palmitate (pNPP) as substrate

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Sodium deoxycholate as an emulsifier

-

Dimethyl sulfoxide (DMSO) as a solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, p-Nitrophenyl Palmitate, in a suitable solvent like isopropanol.

-

Dissolve the test compound (this compound) in DMSO to create a stock solution. Prepare serial dilutions to the desired concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a solution of Tris-HCl buffer containing sodium deoxycholate.

-

Add the test compound solution at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known lipase inhibitor or enhancer).

-

Add the pancreatic lipase solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of pNPP hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The effect of the test compound is determined by comparing the reaction rate in the presence of the compound to the vehicle control. An increase in the reaction rate indicates enhancement of lipase activity.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize a representative experimental workflow and potentially relevant signaling pathways.

Broader Context and Future Directions

While specific in vitro studies on this compound are limited, research on the total saponin extracts from Acanthopanax senticosus has revealed a range of biological activities, including neuroprotective effects. Network pharmacology analyses of these extracts have suggested the involvement of multiple signaling pathways, such as the PI3K-Akt and AGE-RAGE pathways, in mediating these effects.

The enhancement of pancreatic lipase activity by this compound is an interesting preliminary finding that warrants further quantitative investigation to determine the concentration-dependent effects and the underlying mechanism of action. Future in vitro studies should focus on:

-

Quantitative analysis of the effect of this compound on pancreatic lipase to determine key parameters such as EC₅₀ (half-maximal effective concentration).

-

Mechanism of action studies to understand how this compound enhances lipase activity.

-

Broader screening of this compound in other in vitro assays to explore a wider range of potential biological activities, including its potential role in the neuroprotective effects observed with the total saponin extract.

-

Investigation into the effects of this compound on signaling pathways such as PI3K-Akt and AGE-RAGE to determine if it contributes to the activities associated with the total saponin fraction of A. senticosus.

This technical guide provides a summary of the current, albeit limited, in vitro data on this compound. It is intended to be a starting point for researchers and drug development professionals to design further studies to fully elucidate the pharmacological profile of this natural compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Ciwujianoside D2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and isolation of Ciwujianoside D2, a triterpenoid saponin from the leaves of Acanthopanax senticosus (also known as Siberian Ginseng). The protocols are based on established methodologies in peer-reviewed literature and are intended to guide researchers in the efficient purification of this compound for further study.

I. Introduction

This compound is a bioactive natural product with potential therapeutic applications. Notably, it has been found to enhance the activity of pancreatic lipase in vitro, suggesting a role in lipid metabolism. This document outlines the necessary steps for its extraction from plant material and subsequent purification using chromatographic techniques.

II. Experimental Protocols

The following protocols describe a general and effective method for the extraction and isolation of this compound from the leaves of Acanthopanax senticosus.

A. Extraction of Crude Saponins

This initial step aims to extract a broad range of saponins, including this compound, from the dried plant material.

Materials and Equipment:

-

Dried leaves of Acanthopanax senticosus

-

70% Ethanol (EtOH)

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Buchner funnel with filter paper)

Protocol:

-

Weigh the dried and powdered leaves of Acanthopanax senticosus.

-

Place the powdered leaves in a round-bottom flask and add 70% ethanol in a 1:8 to 1:10 ratio (w/v, e.g., 1 kg of leaves to 8-10 L of 70% ethanol).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

B. Preliminary Purification by Macroporous Resin Chromatography

This step serves to remove highly polar compounds, such as sugars and some pigments, and to enrich the saponin fraction.

Materials and Equipment:

-

Crude extract from the previous step

-

D101 or AB-8 macroporous adsorption resin

-

Chromatography column

-

Deionized water

-

Ethanol (30%, 60%, and 95%)

Protocol:

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Load the dissolved extract onto a pre-equilibrated D101 or AB-8 macroporous resin column.

-

Elute the column sequentially with different solvents to fractionate the extract.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with 30% ethanol. This fraction is reported to contain this compound and other saponins[1].

-

Subsequently, elute the column with 60% and 95% ethanol to remove less polar compounds.

-

Collect the 30% ethanol fraction and concentrate it using a rotary evaporator.

C. Isolation of this compound by Silica Gel Column Chromatography

This is a critical step for the separation of individual saponins based on their polarity.

Materials and Equipment:

-

Concentrated 30% ethanol fraction

-

Silica gel (100-200 or 200-300 mesh)

-

Chromatography column

-

Solvent system: Chloroform-Methanol (CHCl₃-MeOH) gradient

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., 10% sulfuric acid in ethanol, followed by heating)

Protocol:

-

Adsorb the concentrated 30% ethanol fraction onto a small amount of silica gel to create a dry powder.

-

Pack a chromatography column with silica gel slurried in chloroform.

-

Carefully load the dried sample powder onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform. A suggested gradient is CHCl₃-MeOH (10:1, 5:1, 3:1, 2:1 v/v)[1].

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., the same solvent system used for elution).

-

Visualize the spots on the TLC plates. Fractions containing compounds with similar Rf values should be combined. This compound will be present in specific combined fractions.

D. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional)

For obtaining high-purity this compound, a final purification step using preparative HPLC may be necessary.

Materials and Equipment:

-

Combined fractions containing this compound

-

Preparative HPLC system with a C18 column

-

HPLC-grade solvents (e.g., acetonitrile and water)

-

Fraction collector

Protocol:

-

Dissolve the semi-purified, this compound-containing fraction in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an appropriate gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC analysis of the sample.

-

Monitor the elution profile with a suitable detector (e.g., UV or ELSD).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

III. Data Presentation

The following table summarizes the quantitative data derived from a representative extraction and isolation process, based on the literature. Please note that the final yield of pure this compound is not explicitly reported in the reviewed literature, and thus is an estimation based on typical recovery rates for such compounds.

| Parameter | Value | Reference |

| Starting Material (Dried Leaves) | 6 kg | [1] |

| Crude Extract Residue | 580 g | [1] |

| 30% Ethanol Fraction from Macroporous Resin | 80.0 g | [1] |

| Estimated Final Yield of Pure this compound | Variable (mg to low g range) | N/A |

IV. Visualizations

A. Experimental Workflow

B. Putative Signaling Pathway for the Biological Activity of this compound

While the direct signaling pathway for this compound is not yet fully elucidated, its known activity of enhancing pancreatic lipase suggests a role in lipid metabolism. Furthermore, based on the established anti-inflammatory and anticancer activities of closely related ciwujianosides, a putative signaling pathway can be proposed. For instance, Ciwujianoside E has been shown to inhibit the PI3K/Akt signaling pathway. The following diagram illustrates a hypothetical pathway where this compound may exert its effects.

References

High-performance liquid chromatography (HPLC) method for Ciwujianoside D2 quantification

An Application Note and Protocol for the Quantification of Ciwujianoside D2 using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantification of this compound, a triterpenoid saponin with potential therapeutic properties. The following protocols are based on established principles of reversed-phase HPLC for the analysis of saponins and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a bioactive triterpenoid saponin primarily isolated from Eleutherococcus senticosus (Siberian ginseng). Interest in this compound stems from its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies. This application note describes a robust HPLC-UV method for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Phosphoric acid (analytical grade)

-

Sample matrix (e.g., powdered Eleutherococcus senticosus root, extract, or formulated product)

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 20-30% B10-25 min: 30-45% B25-30 min: 45-20% B30-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Extraction from Plant Material:

-

Accurately weigh 1.0 g of powdered plant material into a conical flask.

-

Add 50 mL of 70% methanol.

-

Sonication for 30 minutes at room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Parameter | Specification |

| Linearity | A minimum of five concentrations are used to construct the calibration curve. The correlation coefficient (r²) should be >0.999. |

| Precision | Intra-day precision: Analyze six replicates of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be <2%. Inter-day precision: Analyze the same standard solution on three different days. The RSD should be <2%. |

| Accuracy | Determined by the recovery method. Spike a known amount of this compound standard into a blank matrix and calculate the percentage recovery. The recovery should be between 98% and 102%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1. |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a standard solution, and a sample solution. |

Data Presentation

The quantitative data from the method validation should be summarized in tables for easy comparison.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 200 | [Insert Data] |

| r² | [>0.999] |

Table 2: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

| 50 | [<2%] | [<2%] | [98-102%] |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | [Insert Data] |

| LOQ | [Insert Data] |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: A generalized signaling pathway for illustrative purposes.

Application Notes and Protocols for Cell-Based Assays Using Ciwujianoside D2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the biological activity of Ciwujianoside D2 in cell-based assays. The following sections describe methods for assessing cytotoxicity, anti-inflammatory potential, and enzymatic inhibition, along with examples of data presentation and visualization of relevant signaling pathways.

Cytotoxicity Assessment of this compound

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell viability.[1][2][3][4][5]

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration range at which this compound exhibits no significant cytotoxicity to a selected cell line (e.g., RAW 264.7 macrophages).

Materials:

-

This compound

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and further dilute it in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation: Example of Cytotoxicity Data

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control (0) | 1.25 ± 0.08 | 100 |

| 1 | 1.23 ± 0.07 | 98.4 |

| 5 | 1.20 ± 0.09 | 96.0 |

| 10 | 1.18 ± 0.06 | 94.4 |

| 25 | 1.15 ± 0.08 | 92.0 |

| 50 | 1.05 ± 0.07 | 84.0 |

| 100 | 0.85 ± 0.06 | 68.0 |

Data are presented as mean ± standard deviation.

Anti-Inflammatory Activity of this compound

Given that related compounds have shown anti-inflammatory properties, it is pertinent to investigate the potential of this compound to modulate inflammatory responses in vitro. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7]

Experimental Workflow: Anti-Inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol: Measurement of Nitric Oxide (NO) Production

Objective: To determine if this compound can inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 cells.

Materials:

-

Griess Reagent System

-

Sodium nitrite standard

-

Supernatants from treated cells (from the cytotoxicity assay setup, using non-toxic concentrations)

Procedure:

-

Sample Collection: After the 24-hour treatment with this compound and/or LPS, collect 50 µL of the cell culture supernatant from each well.

-

Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM).

-

Griess Reaction: Add 50 µL of Sulfanilamide solution to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite in the supernatants by comparing with the standard curve.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

Materials:

-

Mouse TNF-α and IL-6 ELISA kits

-

Supernatants from treated cells

Procedure:

-

Perform the ELISA according to the manufacturer's instructions.[8][9]

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-